

Thermochemical Profile of Nicotinic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-(Methoxycarbonyl)nicotinic acid*

Cat. No.: B092421

[Get Quote](#)

A comprehensive analysis of the thermochemical properties of nicotinic acid (pyridine-3-carboxylic acid) is presented below. Direct experimental thermochemical data for **6-(methoxycarbonyl)nicotinic acid** is not available in the current literature. Therefore, this guide focuses on the well-documented thermochemical characteristics of its parent compound, nicotinic acid, providing a valuable reference for researchers and professionals in drug development.

Executive Summary

This technical guide furnishes a detailed summary of the key thermochemical parameters of nicotinic acid. It includes experimentally determined values for the enthalpy of combustion and enthalpy of formation. Furthermore, this document outlines the detailed experimental methodologies employed in acquiring these values, primarily focusing on adiabatic rotating-bomb calorimetry. A visual representation of the experimental workflow is also provided to facilitate a clearer understanding of the process. This information serves as a critical resource for scientists engaged in the study of nicotinic acid and its derivatives.

Thermochemical Data of Nicotinic Acid

The thermochemical data for solid nicotinic acid at 25 °C (298.15 K) is summarized in the table below. These values are crucial for understanding the energetic properties and stability of the molecule.

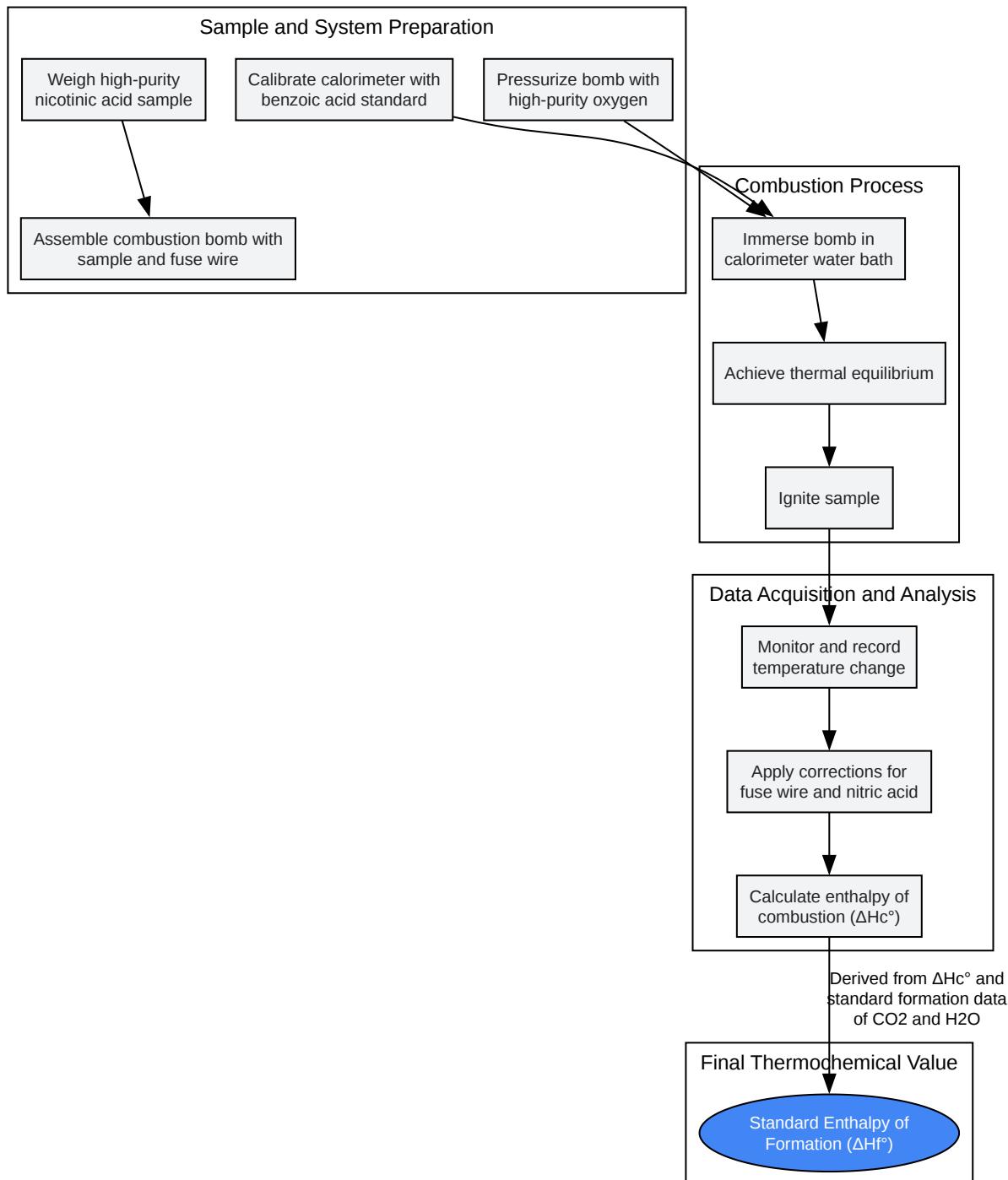
Thermochemical Parameter	Value	Units
Standard Molar Enthalpy of Combustion (ΔH_c°)	-2730.67 ± 0.57	kJ/mol
Standard Molar Enthalpy of Formation (ΔH_f°)	-344.97 ± 0.62	kJ/mol

Experimental Protocols

The determination of the thermochemical data presented above was achieved through precise and well-established calorimetric techniques. The primary method employed was adiabatic rotating-bomb calorimetry.

Adiabatic Rotating-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of nicotinic acid was determined using an adiabatic rotating-bomb calorimeter. This method involves the complete combustion of a sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion process is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.


Experimental Procedure:

- **Sample Preparation:** A pellet of high-purity nicotinic acid (SRM 148, with a titrimetric assay of 99.99 ± 0.08 percent) is weighed accurately. The sample is placed in a platinum crucible.
- **Calorimeter Calibration:** The calorimeter is calibrated using a standard reference material with a precisely known heat of combustion, such as benzoic acid (SRM 39i). This calibration determines the energy equivalent of the calorimeter system.
- **Bomb Assembly:** The crucible containing the nicotinic acid sample is placed inside the combustion bomb. A small amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atmospheres.

- Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire in contact with the sample.
- Temperature Measurement: The temperature of the water bath is monitored continuously throughout the experiment. The adiabatic design of the calorimeter minimizes heat exchange with the surroundings, ensuring that the measured temperature rise is directly proportional to the heat released by the combustion reaction.
- Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter, to calculate the heat of combustion of the sample. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire.

Experimental Workflow

The logical flow of the experimental procedure for determining the enthalpy of combustion of nicotinic acid is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the calorimetric determination of the enthalpy of combustion of nicotinic acid.

- To cite this document: BenchChem. [Thermochemical Profile of Nicotinic Acid: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092421#thermochemical-data-of-6-methoxycarbonyl-nicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com